molecular formula C13H19N3O3 B3003651 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034225-94-8

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B3003651
CAS No.: 2034225-94-8
M. Wt: 265.313
InChI Key: XOPDQMFTILGQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and agrochemical research. Its molecular structure incorporates a piperidine ring ether-linked to a 6-methylpyridazine group, a scaffold noted for its potential in biological applications . The presence of the pyridazine ring, a nitrogen-containing heterocycle, is a common feature in many pharmacologically active substances. Heterocyclic compounds are fundamental in drug design, as they can significantly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile . Similarly, piperidine derivatives are frequently explored in various research fields, including the development of agents for crop protection and as inhibitors of specific enzymes in oncology . This combination of structural features makes this compound a valuable intermediate or candidate for further investigation in multiple scientific disciplines. Researchers can utilize this compound to explore new synthetic pathways, study structure-activity relationships (SAR), or develop novel active ingredients. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10-5-6-12(15-14-10)19-11-4-3-7-16(8-11)13(17)9-18-2/h5-6,11H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPDQMFTILGQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone, with the molecular formula C13H19N3O3 and a molecular weight of 265.313 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparison with similar compounds.

The compound is characterized by specific functional groups that contribute to its biological activity. The presence of the piperidine ring and the pyridazine moiety are significant in determining its pharmacological properties.

PropertyValue
Molecular FormulaC13H19N3O3
Molecular Weight265.313 g/mol
IUPAC Name2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone
PurityTypically ≥ 95%

The biological activity of 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate receptor activity or enzyme functions, leading to diverse biological effects. However, detailed elucidation of these mechanisms requires further investigation.

Biological Activity

Research has indicated potential antibacterial and antifungal properties associated with compounds similar to 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone. For instance, derivatives with piperidine structures have shown promising antimicrobial activities.

Antimicrobial Activity

In vitro studies have demonstrated that compounds containing piperidine and pyridazine structures exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, indicating effective inhibition.

CompoundMIC (mg/mL) against S. aureusMIC (mg/mL) against E. coli
2-Methoxy derivative0.0039 - 0.025<0.01
Piperidine derivativesVaries (0.0048 - 0.0195)Varies (0.0048 - 0.039)

Case Studies

Several studies have focused on the biological testing of related compounds:

  • Study on Pyridazine Derivatives : This study evaluated various pyridazine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations .
  • Piperidine Compounds : Research highlighted the effectiveness of piperidine derivatives in combating microbial infections, with some compounds demonstrating complete bacterial death within hours .

Comparative Analysis

When compared to other compounds in the same class, such as pyrrolidine and piperidine derivatives, 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone shows unique properties due to its specific structural configuration.

Compound TypeCommon ActivitiesNotable Examples
Pyridazine DerivativesAntimicrobial, anti-inflammatoryVarious tested derivatives
Piperidine DerivativesAntimicrobial, analgesicEffective against E. coli

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules, focusing on substituents, heterocyclic cores, and physicochemical properties.

Structural Analogs with Piperidine and Pyridazine Moieties

Compound A: 2-(3-Methoxyphenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 1797266-83-1)

  • Key Differences: Substitution: A 3-methoxyphenyl group replaces the 2-methoxy-ethanone moiety. Piperidine Substitution: The pyridazine-oxy group is at the 4-position of piperidine (vs. 3-position in the target compound).

Compound B: 1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone (CAS 1352495-81-8)

  • Key Differences :
    • Heterocycle: Pyridine replaces pyridazine, reducing nitrogen content.
    • Substituents: Methoxy and methyl groups on pyridine vs. methyl on pyridazine.
  • Impact : Pyridine’s lower electron-withdrawing capacity may alter binding interactions in biological targets.

Vandetanib Derivatives with Piperidinyl and Methoxy Groups

Compounds from (e.g., derivatives 1–5) share piperidine and methoxy-quinazoline motifs but differ critically in their heterocyclic cores (quinazoline vs. pyridazine) and nitroimidazole substituents .

  • Example: 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone : Molecular Weight: 570.17 g/mol (vs. 265.31 g/mol for the target compound).

Pyridine Derivatives from Catalogs

Compound C: 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone

  • Key Differences :
    • Pyrrolidine replaces piperidine, reducing ring size.
    • Pyridine core vs. pyridazine.
  • Impact : Smaller pyrrolidine may reduce steric hindrance, enhancing binding to compact active sites.

Data Tables for Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target Compound C₁₃H₁₉N₃O₃ 265.31 3-(6-methylpyridazin-3-yl)oxy-piperidine N/A
Compound A (CAS 1797266-83-1) C₁₉H₂₃N₃O₃ 341.40 4-(6-methylpyridazin-3-yl)oxy-piperidine N/A
Compound B (CAS 1352495-81-8) C₁₄H₂₀N₂O₂ 248.32 6-methoxy-4-methylpyridine N/A
Vandetanib Derivative 1 () C₂₉H₃₀BrN₇O₄ 570.17 Quinazoline, nitroimidazole 143.3–145.0
Compound C (Catalog) C₁₂H₁₆N₂O₂ 220.27 Pyrrolidine, methoxy-pyridine N/A

Research Findings and Implications

  • Heterocyclic Core Influence : Pyridazine’s dual nitrogen atoms (vs. pyridine or quinazoline) may enhance hydrogen bonding in biological targets, though this requires experimental validation.
  • Substituent Positioning : The 3-position of pyridazine-oxy on piperidine (target compound) vs. 4-position (Compound A) could affect conformational flexibility and target engagement .
  • Functional Groups : The absence of nitroimidazole or quinazoline groups in the target compound suggests divergent pharmacological profiles compared to derivatives, which are designed for kinase inhibition .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone?

  • Methodology : A multi-step synthesis is typically employed.

Piperidine Functionalization : Introduce the pyridazine moiety via nucleophilic substitution at the piperidine oxygen using 6-methylpyridazin-3-ol under basic conditions (e.g., NaH/DMF).

Ethanone Formation : Couple the methoxy group to the piperidine nitrogen using a chloroacetylation reaction, followed by methoxylation with NaOMe.

  • Validation : Monitor reaction progress via TLC and LC-MS. Purify intermediates using column chromatography (silica gel, gradient elution) .
    • Safety : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and adhere to GHS protocols for handling irritants (e.g., wear nitrile gloves, eye protection) .

Q. How should researchers characterize this compound’s structural integrity?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm regiochemistry of the piperidine-pyridazine linkage using ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons).
  • Mass Spectrometry : Validate molecular weight via high-resolution ESI-MS (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) bonds (~1200 cm⁻¹) .
    • Purity Assessment : Use HPLC with a C18 column (ACN/H₂O gradient) to ensure >95% purity .

Q. What safety protocols are critical for handling this compound in the lab?

  • Hazard Mitigation :

  • GHS Classification : Anticipate skin/eye irritation (Category 2A) and respiratory sensitization. Use fume hoods for weighing and synthesis .
  • Spill Management : Collect solid residues using vacuum dust collectors to avoid aerosolization. Neutralize liquid spills with inert adsorbents (e.g., vermiculite) .
    • PPE : Wear chemically resistant gloves (e.g., Viton®), safety goggles, and lab coats. Store in airtight containers under desiccation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Crystallization : Grow single crystals via vapor diffusion (e.g., DCM/hexane). Optimize conditions using CrystalFormer™ algorithms to prevent twinning .
  • Refinement : Use SHELXL for small-molecule refinement. Validate thermal displacement parameters (ADPs) and hydrogen bonding networks. Cross-check with PLATON’s ADDSYM to detect missed symmetry .
  • Contradiction Analysis : If X-ray data conflicts with NMR (e.g., unexpected dihedral angles), re-examine crystal packing effects or consider dynamic disorder using OLEX2’s SQUEEZE .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • In Silico Modeling :

  • LogP/D Solubility : Use Schrödinger’s QikProp to estimate partition coefficients and aqueous solubility.
  • Metabolic Stability : Apply CYP450 isoform docking (AutoDock Vina) to identify potential oxidation sites (e.g., piperidine N-dealkylation) .
    • Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How to address discrepancies in spectroscopic vs. computational vibrational spectra?

  • IR Analysis :

  • Experimental : Collect FTIR spectra (ATR mode, 400–4000 cm⁻¹) and assign peaks using OMNIC™ software.
  • Theoretical : Perform DFT calculations (B3LYP/6-31G*) in Gaussian 16 to simulate vibrations.
    • Resolution : If C=O stretch deviations exceed 20 cm⁻¹, reassess solvent effects (implicit/explicit models) or check for conformational flexibility in the piperidine ring .

Q. What strategies optimize enzymatic inhibition assays for target validation?

  • Assay Design :

  • Target Selection : Screen against kinase panels (e.g., FLT3-ITD mutants) using TR-FRET-based competitive binding assays .
  • Controls : Include staurosporine as a positive control and DMSO vehicle controls.
    • Data Interpretation : Use GraphPad Prism for IC₅₀ curve fitting (four-parameter logistic model). Address outliers by re-testing at higher compound concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.